molecular formula C10H16O3 B1199323 5-exo-Hydroxy-1,2-campholide

5-exo-Hydroxy-1,2-campholide

Cat. No. B1199323
M. Wt: 184.23 g/mol
InChI Key: CLHVOQQIYBCJNZ-PRZNWYJVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-exo-Hydroxy-1,2-campholide is a lactone.

Scientific Research Applications

1. Stereochemistry and Isotope Effects in Cytochrome P450cam Hydroxylation

The hydroxylation of camphor by bacterial cytochrome P450cam, producing 5-exo-hydroxycamphor, involves significant intramolecular isotope effects, suggesting an intermediate substrate-carbon radical. The reaction occurs with high specificity, only adding oxygen to the Re face to yield 5-exo-hydroxycamphor as the unique product (Gelb et al., 1982).

2. Enzymatic Interaction with 5-exo-Substituted Camphor Analogs

The interaction of 5-exo-substituted camphor analogs with cytochrome P450 demonstrates the enzyme's ability to facilitate transformations such as the conversion of 5-exo-bromocamphor to 5-ketocamphor, maintaining high specificity for the hydroxylation site (Gould et al., 1981).

3. Quantum Mechanical Investigations of Hydroxylation Mechanisms

A quantum mechanical/molecular mechanical study on cytochrome P450cam's hydroxylation of camphor to 5-exo-hydroxycamphor supports a two-state rebound mechanism for the reaction, highlighting the role of protein environment in the process (Schöneboom et al., 2004).

4. Biocatalytic Synthesis of Functional Camphor Derivatives

Enzymatic synthesis of 5-exo-hydroxycamphor from camphor using the P450cam enzyme system demonstrates the potential for industrial applications and creation of new functional groups in camphor derivatives (Hofer et al., 2013).

properties

Product Name

5-exo-Hydroxy-1,2-campholide

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(6R)-6-hydroxy-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H16O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6?,7-,10?/m1/s1

InChI Key

CLHVOQQIYBCJNZ-PRZNWYJVSA-N

Isomeric SMILES

CC1(C2CC(=O)OC1(C[C@H]2O)C)C

Canonical SMILES

CC1(C2CC(=O)OC1(CC2O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-exo-Hydroxy-1,2-campholide
Reactant of Route 2
5-exo-Hydroxy-1,2-campholide
Reactant of Route 3
5-exo-Hydroxy-1,2-campholide
Reactant of Route 4
5-exo-Hydroxy-1,2-campholide
Reactant of Route 5
5-exo-Hydroxy-1,2-campholide
Reactant of Route 6
5-exo-Hydroxy-1,2-campholide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.